molecular formula C21H20BrN3O2S B2865829 (4-((3-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone CAS No. 1251706-09-8

(4-((3-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone

Cat. No. B2865829
CAS RN: 1251706-09-8
M. Wt: 458.37
InChI Key: SPKKEDGFXMIKPE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a methoxy group, a quinolinyl group, and a thiomorpholino group . These functional groups could potentially give the compound a variety of chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in the molecule. For example, the amino group could potentially participate in acid-base reactions, while the methoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined by its molecular structure .

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications

The compound “(4-((3-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone” is a complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications across different fields, each with a dedicated section.

Antimicrobial Activity: Compounds similar to “this compound” have been studied for their antimicrobial properties. They have shown promise in combating drug-resistant bacteria and fungi, which is a significant concern in medical treatment .

Cancer Chemotherapy: Derivatives of this compound class have been evaluated for their effectiveness against cancer cell lines, such as human breast adenocarcinoma (MCF7). They offer a potential pathway for developing new chemotherapeutic agents that could be more selective and less toxic than current treatments .

Neuroprotective Agent: Research on similar compounds has indicated potential neuroprotective effects. They could be used to study the mechanisms of neurotoxicity and develop drugs that protect nerve cells from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Antioxidant Properties: These compounds may also serve as antioxidants. They could help in understanding oxidative stress-related diseases by scavenging free radicals and reactive oxygen species, thus protecting cells from oxidative damage .

Enzyme Inhibition: The compound could be used to explore enzyme inhibition, particularly acetylcholinesterase (AchE), which is vital for nerve pulse transmission. Inhibitors of AchE have applications in treating conditions like myasthenia gravis and Alzheimer’s disease .

Molecular Docking Studies: Molecular docking studies of related compounds have shown good binding affinity within the active sites of target proteins. This application is essential in drug design and discovery, helping to predict how a drug interacts with its target at the molecular level .

Pharmacokinetics and Drug Development: The compound’s derivatives can be assessed for their ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is crucial in the development of new drugs with favorable pharmacokinetic properties .

Behavioral Studies in Aquatic Organisms: There is potential for using this compound in behavioral studies of aquatic organisms. It could help in understanding the effects of chemicals on the behavior and survival of species like rainbow trout, which is important for environmental toxicology .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Proper safety precautions should be taken when handling this compound.

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, it could be studied as a potential drug or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

[4-(3-bromoanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2S/c1-27-19-7-3-6-16-17(23-15-5-2-4-14(22)12-15)13-18(24-20(16)19)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKKEDGFXMIKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)Br)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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